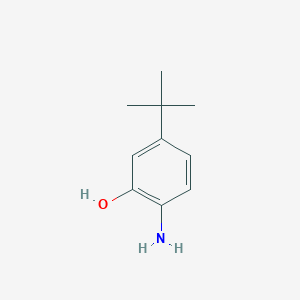

2-氨基-5-叔丁基苯酚

描述

Synthesis Analysis

The synthesis of compounds with tert-butyl groups and amino functionalities is well-documented. For instance, the synthesis of 2-tert.-butyl-8-hydroxyquinoline involves a direct reaction with tert.-butyl-lithium or a cyclization reaction of o-aminophenol with specific aldehydes . Similarly, the tert-butylation of tryptophan under acidolytic conditions yields a tri-substituted amino acid, demonstrating the feasibility of introducing tert-butyl groups into aromatic amino compounds . Moreover, the synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite, shows the versatility of tert-butyl groups in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl and amino groups can be elucidated using spectroscopic methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . The X-ray diffraction study of a zwitterionic Zn(II) complex with a related ligand, 2,6-bis(dimethylaminomethyl)-4-tert-butylphenol, reveals a mononuclear zincate complex with a bidentate chelating ligand, providing insights into the structural aspects of such compounds .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl and amino-functionalized compounds can be inferred from the synthesis methods and the reactions they undergo. For example, the use of tert-butyl nitrite as a nitrosation reagent and an oxidant in the Pd(ii)-catalyzed decarboxylative acylation indicates the potential for diverse chemical transformations . The formation of Schiff base compounds from tert-butyl and amino-functionalized starting materials further exemplifies the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl and amino-functionalized compounds can be characterized using various spectroscopic techniques. The stability of these compounds in solution, as indicated by NMR spectroscopy, suggests that they retain their solid-state structure . The thermal properties, X-ray crystallography, and density functional theory (DFT) analyses provide comprehensive information on the stability and intramolecular interactions, such as hydrogen bonding, which are crucial for understanding the behavior of these compounds .

科学研究应用

Alkylation Reaction of Phenol and tert-Butyl Alcohol

In a study titled “Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol”, 2-Amino-5-tert-butylphenol was used in the alkylation reaction of phenol and tert-butyl alcohol . The catalyst, 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), was synthesized and characterized, and an efficient and easily recyclable catalytic system of an ionic liquid was established . The kinetic and thermodynamic parameters were calculated; the positive value of ΔH* indicated the endothermic nature of the alkylation reaction, and the positive value of ΔS* and negative value of ΔG* implied that the process of alkylation of phenol and tert-butyl alcohol was spontaneous in the current reaction system . The recovery experiments of [HIMA]OTs were performed, and an excellent recycling performance was obtained . This method provides a potential way for the industrial synthesis of tert-butylphenol .

Synthesis of Biologically Important 2-(pyridyl)benzoxazole Derivatives

2-Amino-4-tert-butylphenol can be used as a reactant to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives . These derivatives have potential applications in medicinal chemistry due to their diverse biological activities .

Antifungal, Antioxidant, and Anti-cancer Properties

A compound identified as 2,4-Ditert butyl phenol (2,4-DTBP), which is structurally similar to 2-Amino-5-tert-butylphenol, was extracted from the Plumbago zeylanica plant and found to have antifungal, antioxidant, and cancer-fighting properties . The antioxidant effects of 2,4-DTBP are well-known as it effectively suppresses oxidation, preventing material degradation and disintegration . Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds . Notably, it enhances the durability and endurance of plastics, rubber, and polymers . The fungicidal activity of 2,4-DTBP against Botrytis cinerea was proven through agar plate assay, and its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) with an identified IC50 value of 5 μg/ml .

Intermediate for the Preparation of Ivacaftor

2-Amino-5-tert-butylphenol can be used as an intermediate for the preparation of Ivacaftor . Ivacaftor is a medication used to treat cystic fibrosis in people with certain mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene .

Material Stabilization

A compound identified as 2,4-Ditert butyl phenol (2,4-DTBP), which is structurally similar to 2-Amino-5-tert-butylphenol, is known for its ability to suppress oxidation, preventing material degradation and disintegration . It enhances the durability and endurance of plastics, rubber, and polymers .

安全和危害

未来方向

The future directions of research on 2-Amino-5-tert-butylphenol could involve further exploration of its potential uses in medicine, particularly as an antifungal agent . Additionally, more research could be done to fully understand its mechanism of action and to develop more efficient synthesis methods.

属性

IUPAC Name |

2-amino-5-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCOMOKKPQIADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571081 | |

| Record name | 2-Amino-5-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-tert-butylphenol | |

CAS RN |

1199-47-9 | |

| Record name | 2-Amino-5-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)

![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)